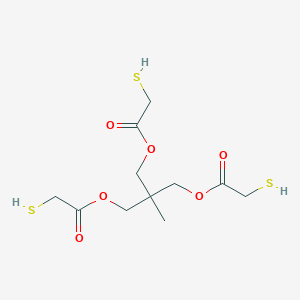
2-(((Mercaptoacetyl)oxy)methyl)-2-methyl-1,3-propanediyl bis(mercaptoacetate)
Übersicht
Beschreibung
2-(((Mercaptoacetyl)oxy)methyl)-2-methyl-1,3-propanediyl bis(mercaptoacetate) is a complex organic compound characterized by the presence of multiple mercapto (thiol) groups and ester linkages
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(((Mercaptoacetyl)oxy)methyl)-2-methyl-1,3-propanediyl bis(mercaptoacetate) typically involves the esterification of mercaptoacetic acid with a suitable diol, such as 2-methyl-1,3-propanediol. The reaction is usually carried out under acidic conditions to facilitate the formation of ester bonds. Common reagents used in this process include sulfuric acid or p-toluenesulfonic acid as catalysts.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as distillation or recrystallization is essential to obtain the desired product with minimal impurities.
Types of Reactions:
Oxidation: The thiol groups in 2-(((Mercaptoacetyl)oxy)methyl)-2-methyl-1,3-propanediyl bis(mercaptoacetate) can undergo oxidation to form disulfides. This reaction is typically carried out using oxidizing agents such as hydrogen peroxide or iodine.
Reduction: The compound can be reduced back to its thiol form using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The ester linkages in the compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP)
Substitution: Amines, alcohols
Major Products Formed:
Oxidation: Disulfides
Reduction: Thiol forms
Substitution: Amides, esters
Wissenschaftliche Forschungsanwendungen
2-(((Mercaptoacetyl)oxy)methyl)-2-methyl-1,3-propanediyl bis(mercaptoacetate) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its thiol groups make it a valuable reagent in thiol-ene click chemistry.
Biology: Employed in the modification of proteins and peptides due to its ability to form stable thioether bonds.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of polymers and materials with enhanced mechanical and chemical properties.
Wirkmechanismus
The mechanism by which 2-(((Mercaptoacetyl)oxy)methyl)-2-methyl-1,3-propanediyl bis(mercaptoacetate) exerts its effects is primarily through its thiol groups. These groups can form covalent bonds with various molecular targets, including proteins and enzymes, thereby altering their function. The compound can also participate in redox reactions, influencing cellular oxidative stress pathways.
Vergleich Mit ähnlichen Verbindungen
2,2’-Bipyridyl: A symmetrical bipyridine commonly used as a ligand for chelating metal ions.
1,10-Phenanthroline: Another bidentate ligand used in coordination chemistry.
Uniqueness: What sets 2-(((Mercaptoacetyl)oxy)methyl)-2-methyl-1,3-propanediyl bis(mercaptoacetate) apart from these compounds is its multiple thiol groups, which provide unique reactivity and versatility in forming covalent bonds with a wide range of substrates. This makes it particularly valuable in applications requiring strong and stable linkages, such as in the modification of biomolecules and the synthesis of advanced materials.
Eigenschaften
IUPAC Name |
[2-methyl-3-(2-sulfanylacetyl)oxy-2-[(2-sulfanylacetyl)oxymethyl]propyl] 2-sulfanylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O6S3/c1-11(5-15-8(12)2-18,6-16-9(13)3-19)7-17-10(14)4-20/h18-20H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMGUQSBVDSVSQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC(=O)CS)(COC(=O)CS)COC(=O)CS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O6S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00144352 | |
| Record name | 2-(((Mercaptoacetyl)oxy)methyl)-2-methyl-1,3-propanediyl bis(mercaptoacetate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00144352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10193-98-3 | |
| Record name | 1,1′-[2-[[(2-Mercaptoacetyl)oxy]methyl]-2-methyl-1,3-propanediyl] bis(2-mercaptoacetate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10193-98-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(((Mercaptoacetyl)oxy)methyl)-2-methyl-1,3-propanediyl bis(mercaptoacetate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010193983 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(((Mercaptoacetyl)oxy)methyl)-2-methyl-1,3-propanediyl bis(mercaptoacetate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00144352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[[(mercaptoacetyl)oxy]methyl]-2-methyl-1,3-propanediyl bis(mercaptoacetate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.425 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





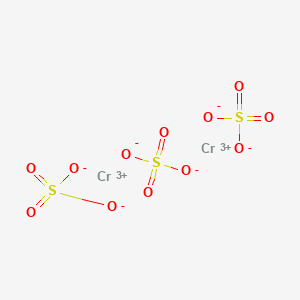
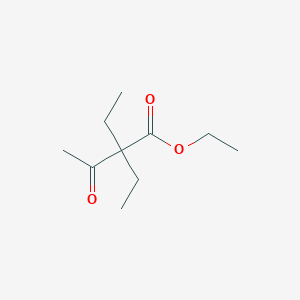
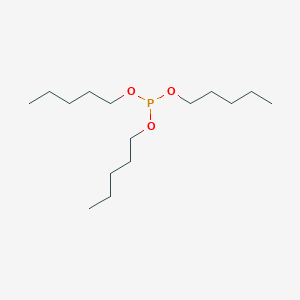
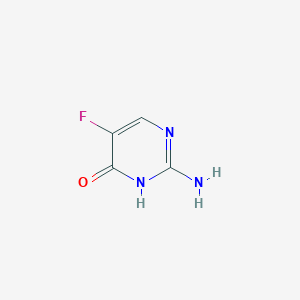





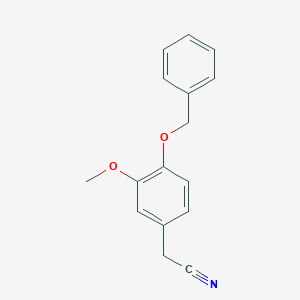
![Acetaldehyde, [1,2-14C]](/img/structure/B167794.png)
